6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . This particular compound features a chromone core substituted with dichloro groups and a piperazine moiety linked to an oxadiazole ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.
Introduction of Dichloro Groups: Chlorination of the chromone core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Linking the Oxadiazole Ring: The oxadiazole ring can be synthesized separately and then attached to the piperazine moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the dichloro positions on the chromone core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or ammonia for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of N-oxides, while reduction could yield reduced heterocycles.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly for its potential antimicrobial and anticancer activities.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the piperazine and oxadiazole moieties suggests that it could inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-3-methylchromone: A simpler analog with similar core structure but lacking the piperazine and oxadiazole moieties.
4,6-Dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyridine: Another dichloro-substituted compound with different heterocyclic attachments.
Uniqueness
What sets 6,8-dichloro-2-({4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4H-chromen-4-one apart is its unique combination of functional groups, which may confer distinct biological activities and make it a valuable scaffold for drug development .
Properties
Molecular Formula |
C18H16Cl2N4O4 |
---|---|
Molecular Weight |
423.2 g/mol |
IUPAC Name |
6,8-dichloro-2-[4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]chromen-4-one |
InChI |
InChI=1S/C18H16Cl2N4O4/c1-10-14(22-28-21-10)9-23-2-4-24(5-3-23)18(26)16-8-15(25)12-6-11(19)7-13(20)17(12)27-16/h6-8H,2-5,9H2,1H3 |
InChI Key |
VEEDXAGWDQJEIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1CN2CCN(CC2)C(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.